molecular formula C28H28N6O2S B2442990 1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893272-87-2

1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2442990
CAS No.: 893272-87-2
M. Wt: 512.63
InChI Key: NRRARMIDVJVULT-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazoloquinazoline core, which is known for its diverse biological activities, making it a subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O2S/c1-19-9-12-22(13-10-19)37(35,36)28-27-29-26(23-6-4-5-7-24(23)34(27)31-30-28)33-16-14-32(15-17-33)25-18-20(2)8-11-21(25)3/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRARMIDVJVULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the piperazine and sulfonyl groups. Common reagents used in these reactions include various halogenated intermediates, sulfonyl chlorides, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been reported to exhibit significant activity against various cancer cell lines. The incorporation of the triazole ring has been linked to improved potency in inhibiting tumor growth and inducing apoptosis in cancer cells .

Neuropharmacological Effects

Piperazine derivatives are often investigated for their effects on the central nervous system. The compound's ability to interact with neurotransmitter receptors could position it as a candidate for treating conditions such as anxiety and depression. Research indicates that modifications in the piperazine structure can lead to enhanced affinity for serotonin receptors, which are crucial in mood regulation .

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

  • Antitumor Activity : A series of quinazoline derivatives were tested for their cytotoxic effects against breast cancer cell lines. Results indicated that specific substitutions on the quinazoline core significantly enhanced their activity against MCF-7 cells .
  • MAO Inhibition : Compounds related to this class have shown promise as monoamine oxidase inhibitors, with implications for treating depression and neurodegenerative diseases .
  • Antimicrobial Screening : Some derivatives exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in infectious disease treatment .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer15
Compound BMAO-A Inhibition20
Compound CAntibacterial30

Mechanism of Action

The mechanism of action of 1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(2,5-DIMETHYLPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE apart from similar compounds is its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(2,5-dimethylphenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine represents a novel class of triazoloquinazoline derivatives that have garnered attention due to their potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.

Synthesis and Chemical Structure

The synthesis of the compound involves multiple steps including the formation of the triazoloquinazoline core and subsequent modifications to introduce various functional groups. The structure can be represented as follows:

C23H28N4O2S\text{C}_{23}\text{H}_{28}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have evaluated the anticancer properties of triazoloquinazoline derivatives, including our compound of interest. Research indicates that these compounds exhibit moderate cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)39.41
Human prostate cancer (PC3)Data not available
Colorectal carcinoma (HCT-116)17.35

The highest anti-proliferative effect was observed in colorectal carcinoma cells with an IC50 value of 17.35 µM, indicating significant potential for this compound in cancer treatment .

The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key enzymes such as topoisomerase II and potential interaction with DNA as intercalators. Studies have shown that certain derivatives can inhibit topoisomerase II with IC50 values ranging from 6.29 to 15.16 µM .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurodegenerative diseases like Alzheimer's. Compounds similar to our target have demonstrated AChE inhibitory activity with IC50 values ranging from 0.2 to 83.9 µM, suggesting that modifications could enhance this property .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to our target exhibited varying degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Simulations : Computational studies have provided insights into the binding affinity of these compounds to target enzymes and receptors, suggesting that specific substitutions can significantly improve their efficacy .

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